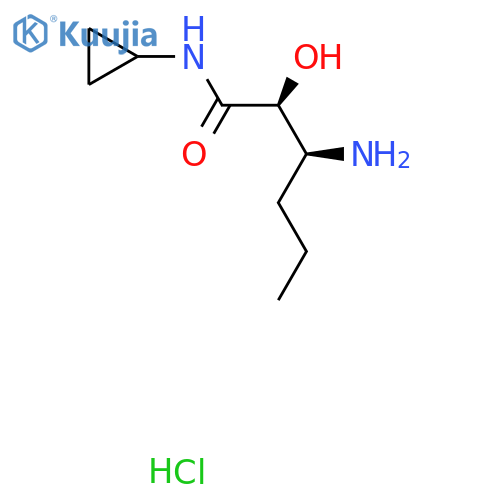

Cas no 1012317-80-4 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride)

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

- (2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide (Hydrochloride)

- LMSDLVWKLIICSU-WSZWBAFRSA-N

- RP27426

- AX8237409

- ST24034126

- Z6105

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Hydrochloride)

- (2s,3s)-n-cyclopropyl-3-amino-2-hyd

-

- インチ: 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1

- InChIKey: LMSDLVWKLIICSU-WSZWBAFRSA-N

- ほほえんだ: Cl.O[C@H](C(NC1CC1)=O)[C@H](CCC)N

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 181

- トポロジー分子極性表面積: 75.4

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1205-1g |

(2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide hydrochloride |

1012317-80-4 | 95% | 1g |

$2200 | 2023-09-07 |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochlorideに関する追加情報

Latest Research Advances on (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS: 1012317-80-4)

Recent studies on (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS: 1012317-80-4) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its role in modulating biological targets, particularly in the context of neurological and metabolic disorders. The latest research underscores its utility in drug discovery pipelines, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a precursor in the development of gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that the stereospecific configuration of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride significantly enhances binding affinity to GABAA receptors, suggesting its potential in treating anxiety and epilepsy. The study employed molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further clinical investigations.

In addition to its neurological applications, recent work has investigated the compound's role in metabolic engineering. A preprint from BioRxiv (2024) detailed its incorporation into peptide-based therapeutics targeting glucagon-like peptide-1 (GLP-1) receptors. The hydrochloride salt form (CAS: 1012317-80-4) was found to improve solubility and stability, addressing previous formulation challenges. This advancement could pave the way for next-generation antidiabetic drugs with improved patient compliance.

Ongoing clinical trials (Phase I/II) are evaluating derivatives of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride for oncology indications. Preliminary data presented at the 2024 American Association for Cancer Research (AACR) meeting revealed promising tumor growth inhibition in xenograft models, attributed to the compound's ability to disrupt protein-protein interactions in oncogenic pathways. Researchers emphasized the need for further optimization to reduce off-target effects while maintaining potency.

The synthesis and scalability of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride remain active areas of research. A recent Organic Process Research & Development article (2024) described a novel asymmetric catalytic route achieving >99% enantiomeric excess, addressing previous yield limitations. This methodological breakthrough could significantly reduce production costs for future large-scale applications, making the compound more accessible for therapeutic development.

In conclusion, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS: 1012317-80-4) continues to emerge as a versatile building block in medicinal chemistry. Its applications span multiple therapeutic areas, with recent advances focusing on target specificity, formulation stability, and synthetic accessibility. Future research directions may explore its potential in combination therapies and personalized medicine approaches, leveraging its unique chemical properties.

1012317-80-4 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride) 関連製品

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 99-15-0(Acetylleucine)

- 111-58-0(Oleoylethanolamide)

- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 997-55-7(N-Acetyl-L-aspartic acid)

- 81-13-0(D(+)-Panthenol)

- 98-79-3(L-Pyroglutamic acid)

- 667-83-4(Pantothenyl ethyl ether)

- 667-84-5(DL-Ethyl-panthenol)